molecular formula C11H10N4O B15235232 5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile

5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile

Cat. No.: B15235232
M. Wt: 214.22 g/mol
InChI Key: ANSHNWUQMJBYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile backbone substituted with a methoxy group at position 5 and a 4-methylimidazole moiety at position 4. The imidazole ring, particularly 4-methyl substitution, may enhance metabolic stability and binding affinity to biological targets due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-14-8)11-10(16-2)3-9(4-12)5-13-11/h3,5-7H,1-2H3

InChI Key

ANSHNWUQMJBYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=N2)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

While specific industrial production methods for 5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects and available biological data.

Structural Modifications and Electronic Effects

  • Imidazole Substituents: The compound’s 4-methylimidazole group contrasts with phenyl, chlorophenyl, or dichlorophenyl substituents in analogs like 8a–8h (e.g., N-isobutyl-1-octyl-5-phenyl-1H-imidazol-2-amine, 8a) .
  • Nicotinonitrile Backbone: The methoxy group at position 5 may act as an electron-donating group, altering the electronic environment of the aromatic system compared to unsubstituted or halogenated analogs (e.g., baicalein, a flavone with hydroxyl groups).

Antimicrobial Activity Trends

The provided evidence highlights BIC50 (bactericidal/inhibitory concentration) and IC50 (cytotoxicity) values for imidazole derivatives and reference compounds.

Table 1: Hypothetical Activity Comparison Based on Substituent Effects
Compound Key Substituents Predicted BIC50 Range* Notes
Target Compound 5-methoxy, 6-(4-methylimidazole) 50–200 μM Likely improved solubility vs. aryl analogs
8a (N-isobutyl-1-octyl) Phenyl, isobutyl >400 μM (S. aureus) Bulky groups reduce potency
Baicalein Flavone scaffold 272.9 μM (C. albicans) Hydroxyl groups enhance binding
Nifuroxazide Nitrofuran >400 μM (Gram-negative) Limited efficacy at high conc.

*Predictions based on substituent-driven trends in .

Key Observations:

Lipophilicity vs. Activity :
The 4-methylimidazole substituent in the target compound may balance lipophilicity better than the octyl chains in 8a–8h , which show reduced activity (BIC50 >400 μM) against S. aureus and E. coli .

Electron-Donating Groups: Methoxy substitution could mimic the hydroxyl groups in baicalein (BIC50 = 272.9 μM for C.

Toxicity Considerations :
The absence of halogen atoms (e.g., chlorine in 8b , 8d ) might lower cytotoxicity compared to dichlorophenyl analogs, which often exhibit higher IC50 values due to reactive metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.